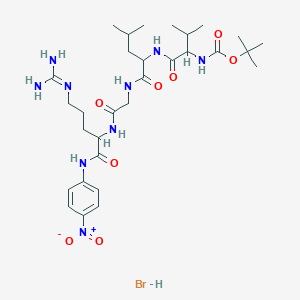
Boc-Val-Leu-Gly-Arg-PNA.HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Leu-Gly-Arg-PNA.HBr involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the p-nitroanilide (PNA) group is introduced. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Val-Leu-Gly-Arg-PNA.HBr primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The compound is designed to be a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline (PNA) as a detectable product .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or the horseshoe crab clotting enzyme.
Conditions: Typically conducted in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline (PNA), which can be quantified spectrophotometrically .
Aplicaciones Científicas De Investigación
Boc-Val-Leu-Gly-Arg-PNA.HBr is widely used in scientific research for various applications:
Biochemistry: As a chromogenic substrate in enzyme assays to measure protease activity.
Biology: In studies involving blood coagulation and clotting mechanisms, particularly using the horseshoe crab clotting enzyme.
Medicine: In diagnostic assays for detecting bacterial endotoxins.
Industry: Used in quality control processes for pharmaceuticals and biological products
Mecanismo De Acción
The mechanism of action of Boc-Val-Leu-Gly-Arg-PNA.HBr involves its cleavage by specific proteolytic enzymes. The peptide bond between the arginine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is often used to measure enzyme activity, as the release of p-nitroaniline can be detected and quantified by its absorbance at 405 nm .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Leu-Gly-Arg-PNA: Another chromogenic substrate with a similar structure but lacking the valine residue.
Boc-Val-Gly-Arg-PNA: Similar to Boc-Val-Leu-Gly-Arg-PNA.HBr but with a different amino acid sequence.
Boc-Val-Leu-Gly-Arg-pNA acetate: A variant with acetate salt instead of hydrobromide
Uniqueness
This compound is unique due to its specific sequence and the presence of the p-nitroanilide group, making it an effective chromogenic substrate for detecting proteolytic enzyme activity. Its use in assays for bacterial endotoxins and blood coagulation studies highlights its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C30H50BrN9O8 |
|---|---|
Peso molecular |
744.7 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |
InChI |
InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H |
Clave InChI |
JPUQZLKYSCCNNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


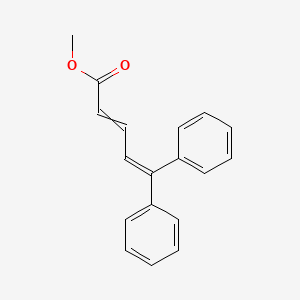
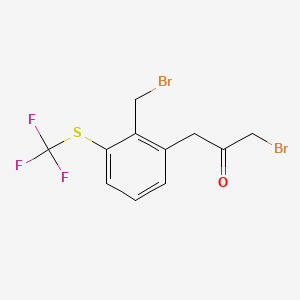
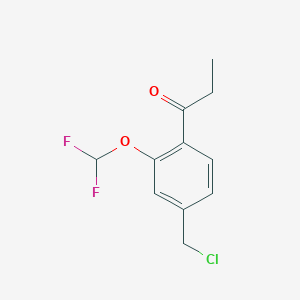
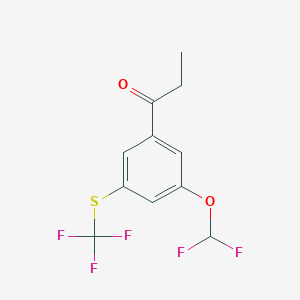
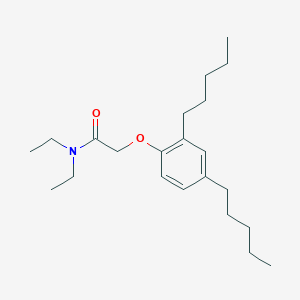
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
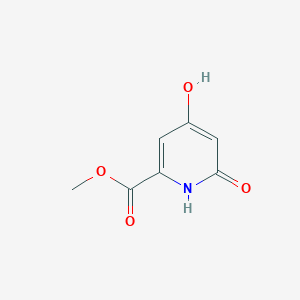
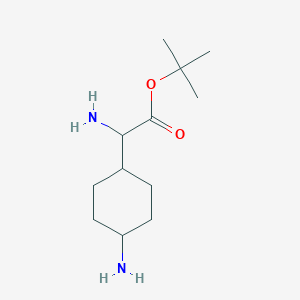
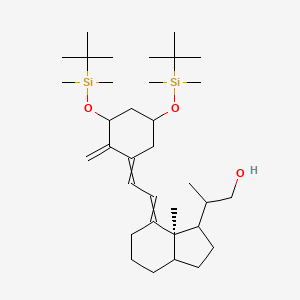


![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)
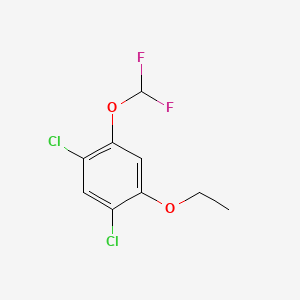
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
